7-benzyl-8-methyl-3-(2-morpholin-4-ylethyl)-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
7-benzyl-8-methyl-3-(2-morpholin-4-ylethyl)-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrimido[1,2-a][1,3,5]triazin-6-one core, substituted with benzyl, methyl, morpholin-4-ylethyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-8-methyl-3-(2-morpholin-4-ylethyl)-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimido[1,2-a][1,3,5]triazin-6-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyl and phenyl groups: These groups can be introduced via Friedel-Crafts alkylation reactions using benzyl chloride and phenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the morpholin-4-ylethyl group: This step can be carried out through nucleophilic substitution reactions using morpholine and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-8-methyl-3-(2-morpholin-4-ylethyl)-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of aluminum chloride for Friedel-Crafts alkylation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-benzyl-8-methyl-3-(2-morpholin-4-ylethyl)-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 7-benzyl-8-methyl-3-(2-morpholin-4-ylethyl)-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research for detailed elucidation.
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-8-methyl-3-(2-morpholin-4-ylethyl)-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}prop-2-enamide
- 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit distinct pharmacological properties and reactivity patterns, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H29N5O |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl]-7,8-dimethyl-1-(4-methylphenyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H29N5O/c1-15-7-9-18(10-8-15)24-13-23(12-6-11-22(4)5)14-25-19(26)16(2)17(3)21-20(24)25/h7-10H,6,11-14H2,1-5H3 |
InChI Key |
MJLSSCRYXKPLBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(CN3C2=NC(=C(C3=O)C)C)CCCN(C)C |
Origin of Product |
United States |
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